(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Description
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a pyrrole ring, a nitrophenyl group, and a nitrile group
Properties
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-16-7-3-6-13(16)9-12(10-15)11-4-2-5-14(8-11)17(18)19/h2-9H,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMGTCOUQPEAT-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Enamine: The enamine is formed by the reaction of the pyrrole derivative with an appropriate aldehyde or ketone.
Nitrile Formation: The nitrile group is introduced through a reaction with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyanation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-methylpyrrol-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.
(E)-3-(1-methylpyrrol-2-yl)-2-(3-chlorophenyl)prop-2-enenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This compound’s unique structural features make it a valuable candidate for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
